Methyl 3-(2,6-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate
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Overview
Description
“Methyl 3-(2,6-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate” is a chemical compound that likely contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . Another method involves microwave irradiation of 2-halobenzonitriles and methyl thioglycolate .Molecular Structure Analysis
The molecular structure of “this compound” likely includes a thiophene ring, which is a five-membered ring with one sulfur atom . The compound may also contain functional groups such as carboxylate and amide groups.Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For example, a copper chloride-catalyzed cascade cyclization of 1,6-enynes with potassium sulfide can lead to arylated indeno[1,2-c]thiophenes .Scientific Research Applications
Thermal and Photodimerization Properties Benzo[b]thiophen-3-carboxylic acid 1,1-dioxide and its derivatives, including methyl esters, demonstrate distinct dimerization behaviors under thermal and UV light conditions, leading to 'head-to-head' cyclobutane dimers with trans stereochemistry. This property is crucial for understanding the reactivity and potential applications of methyl benzo[b]thiophene derivatives in materials science and photopharmacology (W. Davies et al., 1977).
Photochemical Degradation of Crude Oil Components Research on the photochemical degradation of methyl- and dimethylbenzo[b]thiophene highlights the environmental fate of these compounds, such as their transformation into carboxylic acids and sulfobenzoic acids following an oil spill. These findings are vital for environmental chemistry and pollution remediation strategies (J. Andersson & Stefan Bobinger, 1996).
Synthetic Pathways and Chemical Transformations The synthesis of benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridines from methyl 2-(bromomethyl)thiophene-3-carboxylates shows the versatility of thiophene derivatives in creating new heterocyclic systems. Such synthetic pathways are essential for developing novel pharmaceuticals and materials (M. S. Yagodkina-Yakovenko et al., 2018).
Functionalization and Application in Metal-Organic Frameworks (MOFs) The functionalization of microporous lanthanide-based MOFs with methyl-substituted thieno[2,3-b]thiophene groups introduces gas adsorption, sensing properties, and magnetic properties. This research underlines the potential of thiophene derivatives in enhancing the functionality of MOFs for various applications, including gas storage, sensing, and catalysis (Suna Wang et al., 2016).
Future Directions
Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the study and development of “Methyl 3-(2,6-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate” and similar compounds could be a promising direction for future research.
Properties
IUPAC Name |
methyl 3-[(2,6-dimethoxybenzoyl)amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5S/c1-23-12-8-6-9-13(24-2)15(12)18(21)20-16-11-7-4-5-10-14(11)26-17(16)19(22)25-3/h4-10H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEUMMJPWTWVLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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